Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide
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Overview
Description
Avizafone is a water-soluble prodrug of the benzodiazepine derivative diazepam. It is primarily used as an antidote to poisoning with organophosphate nerve agents such as sarin gas, tabun, and soman . Avizafone is metabolized by enzymes in the blood to form the active drug diazepam .
Preparation Methods
Avizafone is synthesized through a series of chemical reactions involving the coupling of diazepam with a peptide moiety. The key steps include the use of Aspergillus oryzae protease, an enzyme identified from a pool of hydrolytic enzymes, to convert avizafone to diazepam at supersaturated concentrations. Industrial production methods involve the preparation of supersaturated diazepam solutions under physiological conditions and without precipitation, using a prodrug/enzyme system .
Chemical Reactions Analysis
Scientific Research Applications
Avizafone has several scientific research applications:
Mechanism of Action
Avizafone is metabolized by enzymes in the blood to form diazepam, which acts as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor . This enhances the receptor’s response to gamma-aminobutyric acid, increasing the flow of chloride ions into the neuron and thereby hyperpolarizing the cell. This hyperpolarization makes it more difficult for the neuron to generate an action potential, effectively inhibiting neuronal activity.
Comparison with Similar Compounds
Avizafone is unique in its water-solubility and its use as a prodrug for diazepam . Similar compounds include:
Diazepam: The active drug formed from avizafone.
Flumazenil: Another benzodiazepine derivative used as an antidote for benzodiazepine overdose.
Rilmazafone: A benzodiazepine prodrug similar to avizafone.
Avizafone’s uniqueness lies in its rapid conversion to diazepam and its use in emergency situations to counteract nerve agent poisoning .
Properties
IUPAC Name |
2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKOVYBBGBGKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867170 |
Source
|
Record name | Lysyl-N-(2-benzoyl-4-chlorophenyl)-N-methylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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